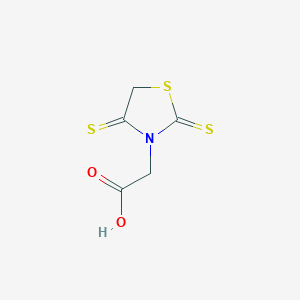
3-Thiazolidineacetic acid, 2,4-dithioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiazolidineacetic acid, 2,4-dithioxo- is a heterocyclic compound with the molecular formula C5H5NO2S3. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetic acid, 2,4-dithioxo- typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. One common method includes the use of thiazolidine-2,4-dione as a starting material, which is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Thiazolidineacetic acid, 2,4-dithioxo- often involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiazolidineacetic acid, 2,4-dithioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
3-Thiazolidineacetic acid, 2,4-dithioxo- has been extensively studied for its applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has indicated its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Thiazolidineacetic acid, 2,4-dithioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with similar chemical properties.
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with distinct biological activities.
2-Thiazolidinethione: A compound with a thiazolidine ring and sulfur atom, used in different applications.
Uniqueness
3-Thiazolidineacetic acid, 2,4-dithioxo- stands out due to its unique combination of sulfur and nitrogen atoms in the ring structure, which imparts specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
60708-79-4 |
|---|---|
Formule moléculaire |
C5H5NO2S3 |
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
2-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C5H5NO2S3/c7-4(8)1-6-3(9)2-11-5(6)10/h1-2H2,(H,7,8) |
Clé InChI |
VBHFGNWBDRHYNC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=S)N(C(=S)S1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








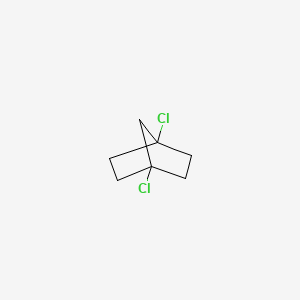
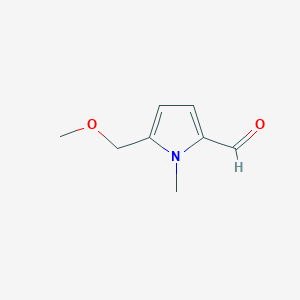
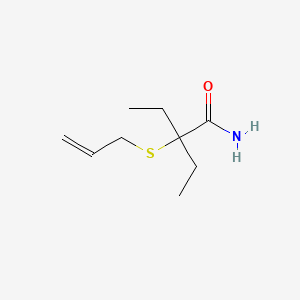


![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
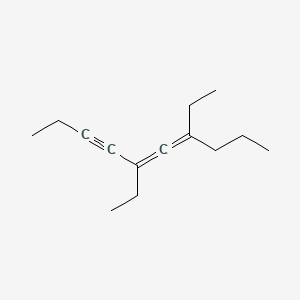
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
